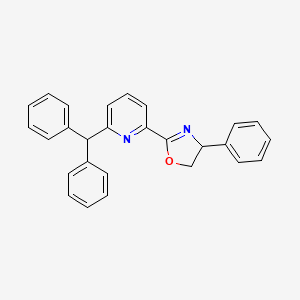![molecular formula C13H27NO3S B12514094 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid CAS No. 819849-89-3](/img/structure/B12514094.png)
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility and biocompatibility, making it a significant advancement over previous ligands used in similar reactions .
Métodos De Preparación
The synthesis of 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid involves multiple steps, typically starting with the preparation of the tert-butylcyclohexylamine precursor. This precursor is then reacted with propane-1-sulfonic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid primarily undergoes substitution reactions, particularly in the context of CuAAC. Common reagents used in these reactions include copper(I) catalysts and azides. The major products formed from these reactions are typically triazole derivatives, which are valuable in various chemical and biological applications .
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research due to its role in CuAAC reactions. It is particularly useful in bioconjugation, where it helps to link biomolecules with minimal cytotoxicity. Its applications extend to chemistry, biology, and medicine, where it is used for in vivo imaging of glycans and other biomolecules .
Mecanismo De Acción
The mechanism by which 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid exerts its effects involves its role as a ligand in CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity by stabilizing the copper(I) catalyst and facilitating the formation of triazole products. The molecular targets and pathways involved include the azide and alkyne substrates, which are brought together by the copper(I) catalyst to form the triazole ring .
Comparación Con Compuestos Similares
Compared to other ligands used in CuAAC reactions, such as TBTA (tris(benzyltriazolylmethyl)amine), 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid offers superior water solubility and biocompatibility. This makes it more suitable for biological applications where minimizing cytotoxicity is crucial. Similar compounds include TBTA and other triazole-based ligands, but this compound stands out due to its enhanced properties .
Propiedades
Número CAS |
819849-89-3 |
|---|---|
Fórmula molecular |
C13H27NO3S |
Peso molecular |
277.43 g/mol |
Nombre IUPAC |
3-[(4-tert-butylcyclohexyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H27NO3S/c1-13(2,3)11-5-7-12(8-6-11)14-9-4-10-18(15,16)17/h11-12,14H,4-10H2,1-3H3,(H,15,16,17) |
Clave InChI |
SWRPWTYCIVKFLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)
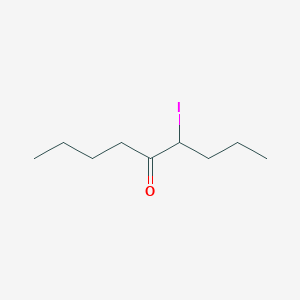
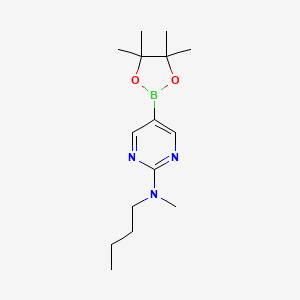
![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)

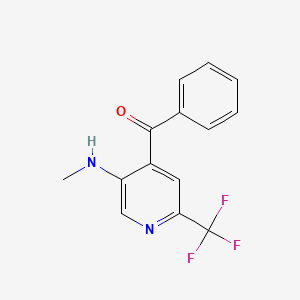
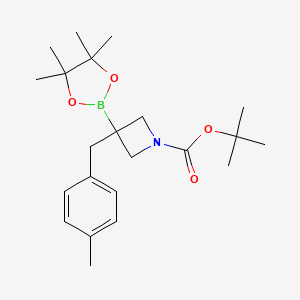
![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate](/img/structure/B12514061.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514064.png)
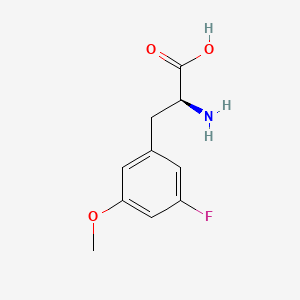
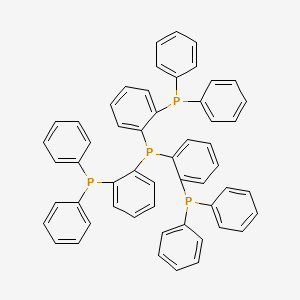
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
